3-Ethyl-7-fluoro-1H-indole-2-carboxylic acid
Description
Properties
Molecular Formula |
C11H10FNO2 |
|---|---|
Molecular Weight |
207.20 g/mol |
IUPAC Name |
3-ethyl-7-fluoro-1H-indole-2-carboxylic acid |
InChI |
InChI=1S/C11H10FNO2/c1-2-6-7-4-3-5-8(12)9(7)13-10(6)11(14)15/h3-5,13H,2H2,1H3,(H,14,15) |
InChI Key |
JZSAEJPVIWCTBU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(NC2=C1C=CC=C2F)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Hemetsberger–Knittel Indole Synthesis Route
This method is a powerful approach to synthesize substituted indole-2-carboxylates, which can be hydrolyzed to the corresponding carboxylic acids.
Step 1: Knoevenagel Condensation
Methyl 2-azidoacetate is condensed with a substituted benzaldehyde (in this case, a 7-fluoro-substituted benzaldehyde) to form methyl-2-azidocinnamate derivatives.Step 2: Thermolysis and Electrophilic Cyclization
The azide undergoes thermolysis, followed by electrophilic cyclization to form the methyl 7-fluoroindole-2-carboxylate.Step 3: Introduction of the 3-Ethyl Group
The 3-position alkylation is achieved via Friedel–Crafts acylation using acyl chlorides, followed by reduction of the ketone to the alkyl group. For example, ethyl groups are introduced by acylation with propionyl chloride and subsequent reduction.Step 4: Hydrolysis
The methyl ester is hydrolyzed under basic conditions to yield 3-ethyl-7-fluoro-1H-indole-2-carboxylic acid.
This sequence is supported by detailed studies on related compounds such as 3-ethyl-6-fluoro-1H-indole-2-carboxylic acid, which shares synthetic similarities with the 7-fluoro derivative.
Grignard Carboxylation of Protected Indole Intermediates
Another approach, inspired by methods used for fluorinated indole-2-carboxylic acids, involves:
Step 1: Protection of the Indole Nitrogen
The indole nitrogen is protected, commonly with p-toluenesulfonyl chloride, to prevent side reactions during subsequent steps.Step 2: Formation of the Indole Core
Starting from appropriately substituted anilines (e.g., 7-fluoroaniline derivatives), condensation with chloral and hydroxylamine followed by ring closure yields fluoro-substituted isatins.Step 3: Reduction to Indole
The protected isatin is reduced using sodium borohydride and boron reagents (e.g., a mixture of boron trifluoride etherate and tris(pentafluorophenyl)borane) to form the protected fluoroindole.Step 4: Grignard Carboxylation
Treatment with isopropyl magnesium chloride-lithium chloride complex followed by bubbling carbon dioxide introduces the carboxylic acid group at the 2-position.Step 5: Deprotection
Finally, the protecting group is removed under basic conditions (e.g., sodium hydroxide) to yield the target 3-ethyl-7-fluoro-1H-indole-2-carboxylic acid.
Though this exact method is more documented for trifluoroindole derivatives, it is adaptable for mono-fluoro derivatives like the 7-fluoro compound.
Detailed Synthetic Procedure Example (Adapted from Literature)
| Step | Reagents & Conditions | Outcome/Notes |
|---|---|---|
| 1 | Knoevenagel condensation: methyl 2-azidoacetate + 7-fluorobenzaldehyde, base catalyst | Formation of methyl-2-azidocinnamate intermediate |
| 2 | Thermolysis of azide intermediate at elevated temperature | Cyclization to methyl 7-fluoroindole-2-carboxylate |
| 3 | Friedel–Crafts acylation with propionyl chloride, AlCl3 catalyst, reflux in dichloroethane | Introduction of 3-acyl substituent |
| 4 | Reduction of ketone group with triethylsilane, TFA as solvent | Conversion of 3-acyl to 3-ethyl group |
| 5 | Hydrolysis of methyl ester with NaOH in ethanol, reflux | Conversion to free carboxylic acid |
This method provides good yields and regioselectivity, with the 7-fluoro substituent influencing the regioisomer distribution during cyclization.
Analytical and Purity Considerations
Purity : Final products typically exhibit chemical purity greater than 98%, verified by HPLC and NMR spectroscopy.
Isomeric Purity : The cyclization step can yield regioisomers (e.g., 5- vs. 7-fluoro substituted), which are separated by chromatographic methods and confirmed by NMR comparison.
-
- ^1H NMR and ^19F NMR confirm the presence and position of the fluorine substituent.
- Mass spectrometry confirms molecular weight (207.20 g/mol).
- IR spectroscopy confirms carboxylic acid functionality.
Summary Table of Preparation Methods
| Methodology | Key Steps | Advantages | Limitations |
|---|---|---|---|
| Hemetsberger–Knittel synthesis | Knoevenagel condensation, thermolysis, Friedel–Crafts acylation, reduction, hydrolysis | High regioselectivity, versatile for indole derivatives | Requires careful control of cyclization conditions |
| Grignard carboxylation of protected indole | Protection, reduction of isatin, Grignard carboxylation, deprotection | Suitable for fluorinated indoles, scalable | Multi-step, requires handling of sensitive reagents |
Research Findings and Applications
Fluorine substitution at the 7-position enhances metabolic stability and lipophilicity, improving pharmacological profiles.
The ethyl group at the 3-position modulates binding affinity in biological targets, relevant for antiviral and anticancer drug development.
Indole-2-carboxylic acid derivatives, including 3-ethyl-7-fluoro variants, have shown promise as inhibitors of enzymes such as HIV-1 integrase, though specific bioactivity data for this compound is limited and under active investigation.
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-7-fluoro-1H-indole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents like potassium permanganate.
Reduction: Reduction of the carboxylic acid group to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated or nitrated indole derivatives.
Scientific Research Applications
3-Ethyl-7-fluoro-1H-indole-2-carboxylic acid is a derivative of indole, recognized for its presence in natural products and pharmaceutical agents. It features a fluoro substituent at the 7-position and an ethyl group at the 3-position of the indole ring. The molecular formula is and the molecular weight is approximately 207.20 g/mol. This compound is involved in the production of agrochemicals, dyes, and other chemical compounds.
Similar Compounds :
- 7-Fluoroindole Lacks ethyl group and has a simpler structure.
- Ethyl 7-fluoroindole-2-carboxylate It is an ethyl ester form and is used in medicinal chemistry.
- 5-Fluoroindole Fluorine is at a different position, leading to varied biological activity.
- 3-Ethyl-5-fluoroindole Has different fluorine placement, which alters reactivity.
Applications
3-Ethyl-7-fluoro-1H-indole-2-carboxylic acid has diverse applications across various fields:.
The biological activity of 3-Ethyl-7-fluoro-1H-indole-2-carboxylic acid is notable in several areas. When compared to other similar compounds, 3-Ethyl-7-fluoro-1H-indole-2-carboxylic acid stands out because of its unique structural features and biological activities. The unique combination of an ethyl group at the 3-position and a fluorine atom at the 7-position contributes to distinct electronic properties and reactivity patterns not found in these other compounds, potentially enhancing its potential as a pharmaceutical agent compared to its analogs.
Mechanism of Action
The mechanism of action of 3-Ethyl-7-fluoro-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets. The indole core can bind to various receptors and enzymes, influencing biological pathways. For example, it may inhibit certain enzymes involved in viral replication or cancer cell proliferation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between 3-ethyl-7-fluoro-1H-indole-2-carboxylic acid and related indole derivatives:
*Calculated based on molecular formula.
Structural and Functional Analysis
Substituent Effects on Physical Properties
- Ethyl vs. Methyl Groups : The ethyl group in 3-ethyl-7-fluoro-1H-indole-2-carboxylic acid increases steric bulk compared to the methyl group in 7-chloro-3-methyl-1H-indole-2-carboxylic acid. This likely reduces crystallinity and melting point, though experimental data are lacking .
- Fluoro vs. Chlorine’s larger atomic size may increase molecular weight and influence halogen-bonding interactions .
- Bromo Substituents : The 5-bromo-7-fluoro analog (Compound 63a) has a higher molecular weight (~258 g/mol) due to bromine’s mass, which may enhance reactivity in cross-coupling reactions .
Biological Activity
3-Ethyl-7-fluoro-1H-indole-2-carboxylic acid is a derivative of indole, a bicyclic structure known for its diverse biological activities. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly as an inhibitor of various biological targets.
Chemical Structure and Properties
The chemical structure of 3-Ethyl-7-fluoro-1H-indole-2-carboxylic acid includes an ethyl group at the 3-position and a fluorine atom at the 7-position of the indole ring. These substituents significantly influence its chemical properties and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C11H10FNO2 |
| Molecular Weight | 219.20 g/mol |
| IUPAC Name | 3-Ethyl-7-fluoro-1H-indole-2-carboxylic acid |
Antiviral Properties
Research has highlighted the antiviral potential of 3-Ethyl-7-fluoro-1H-indole-2-carboxylic acid, particularly against HIV. In a study focused on indole derivatives, it was found that compounds with similar structures could effectively inhibit HIV-1 integrase, a critical enzyme in the viral replication cycle. The indole core and carboxyl group were shown to chelate magnesium ions in the active site of integrase, enhancing binding affinity and inhibitory potency .
Inhibitory Effects on Glycogen Synthase Kinase-3 (GSK-3)
Another significant area of research involves the inhibition of glycogen synthase kinase-3 (GSK-3), an enzyme implicated in various diseases, including diabetes and cancer. Derivatives of 3-Ethyl-7-fluoro-1H-indole-2-carboxylic acid have been synthesized and evaluated for their GSK-3 inhibitory activity. The presence of the fluorine atom and ethyl group was found to enhance the compound's ability to inhibit GSK-3, indicating that structural modifications can lead to improved pharmacological profiles.
Structure–Activity Relationship (SAR)
The biological activity of 3-Ethyl-7-fluoro-1H-indole-2-carboxylic acid can be influenced by various structural modifications. For instance:
| Modification | Effect on Activity |
|---|---|
| Addition of halogen groups | Increased binding affinity and inhibitory potency |
| Variations in alkyl chain length | Altered solubility and bioavailability |
| Changes at the carboxylic position | Enhanced interaction with target enzymes |
These findings suggest that careful design and synthesis of derivatives can optimize therapeutic effects.
Case Study 1: HIV Integrase Inhibition
In a study examining the inhibitory effects on HIV integrase, several indole derivatives were synthesized based on the core structure of 3-Ethyl-7-fluoro-1H-indole-2-carboxylic acid. The most promising derivative demonstrated an IC50 value of 0.13 μM, significantly outperforming earlier compounds. Binding mode analysis revealed critical interactions with the viral DNA, underscoring the potential for developing effective antiretroviral therapies .
Case Study 2: GSK-3 Inhibition
A series of analogs derived from 3-Ethyl-7-fluoro-1H-indole-2-carboxylic acid were tested for GSK-3 inhibition. The results indicated that certain modifications led to enhanced inhibitory effects, with some compounds achieving IC50 values below 100 nM. This suggests that these derivatives could serve as lead compounds in developing treatments for conditions such as Alzheimer's disease and type II diabetes.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 3-Ethyl-7-fluoro-1H-indole-2-carboxylic acid?
- Methodological Answer : A common approach involves multi-step functionalization of indole scaffolds. For example, fluorination at the 7-position can be achieved via electrophilic substitution using fluorinating agents (e.g., Selectfluor®). Ethylation at the 3-position may employ alkylation with ethyl halides under basic conditions. Carboxylic acid introduction at the 2-position often utilizes hydrolysis of ester precursors (e.g., ethyl indole-2-carboxylate derivatives) using aqueous NaOH or HCl .
- Key Considerations : Monitor reaction intermediates via TLC or HPLC to ensure regioselectivity. Purify intermediates via recrystallization (e.g., acetic acid/water mixtures) to avoid side-product carryover .
Q. How is structural integrity validated post-synthesis?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : H and C NMR to confirm substituent positions (e.g., fluorine’s deshielding effect at C7, ethyl group splitting patterns).
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H] or [M–H]) and isotopic patterns.
- Elemental Analysis : Confirm C, H, N, and F percentages within ±0.4% of theoretical values .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in substituent positioning?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL refines bond lengths, angles, and torsion angles. For example, fluorine’s electron-withdrawing effect may shorten C–F bond lengths (~1.35 Å), while ethyl groups exhibit characteristic C–C bond elongation. Compare experimental data with Cambridge Structural Database (CSD) entries for analogous indole derivatives .
- Data Contradiction Analysis : Discrepancies in bond angles may arise from crystal packing effects. Use Hirshfeld surface analysis to distinguish intrinsic molecular geometry from intermolecular interactions .
Q. What strategies mitigate low yields in multi-step synthesis?
- Methodological Answer :
- Step Optimization : For fluorination, optimize reaction temperature (e.g., 0–25°C) to balance reactivity and side-product formation.
- Protection/Deprotection : Protect the carboxylic acid group during alkylation (e.g., methyl ester formation) to prevent nucleophilic interference.
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradients) or preparative HPLC for polar intermediates .
Q. How do ethyl and fluorine substituents influence physicochemical properties and bioactivity?
- Methodological Answer :
- LogP/PSA : Ethyl groups increase lipophilicity (LogP ~2.5), enhancing membrane permeability. Fluorine reduces polar surface area (PSA ~80 Å), improving solubility in apolar solvents.
- Bioactivity : Fluorine’s electronegativity enhances hydrogen bonding with target proteins (e.g., kinase inhibitors), while ethyl groups stabilize hydrophobic binding pockets .
- Data Table :
| Property | 3-Ethyl-7-Fluoro Derivative | Unsubstituted Indole-2-Carboxylic Acid |
|---|---|---|
| LogP | 2.5 (calc.) | 1.6 (exp.) |
| PSA (Ų) | 80.3 | 90.4 |
| Melting Point | 208–210°C (exp.) | 205–209°C |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
